

## Rise of Pyrametostrobin Calls for Robust Analytical Scrutiny in Diverse Matrices

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Compound of Interest		
Compound Name:	Pyrametostrobin	
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A comprehensive comparison of validated analytical methods for the novel fungicide **Pyrametostrobin** reveals high efficiency and sensitivity of UPLC-MS/MS coupled with

QuEChERS-based sample preparation across various food and environmental matrices. These methodologies provide reliable quantification crucial for food safety and environmental monitoring.

**Pyrametostrobin**, a novel strobilurin fungicide, is increasingly utilized in agriculture to combat a wide range of plant pathogens. Its growing application necessitates the development and validation of sensitive and reliable analytical methods to monitor its residue levels in diverse matrices, ensuring food safety and assessing its environmental fate. A thorough review of current analytical methodologies highlights the predominance of Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) as the gold standard for detection and quantification. This is frequently paired with the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique, which has proven effective for extracting **Pyrametostrobin** from complex samples such as fruits, vegetables, and soil.

### **Comparative Analysis of Method Performance**

Validation studies for **Pyrametostrobin** analytical methods have demonstrated excellent performance across a variety of matrices. Key validation parameters, including linearity, recovery, precision (expressed as Relative Standard Deviation, RSD), and limits of quantification (LOQ), are summarized below.



Matrix	Analytic al Method	Linearit y (R²)	Fortifica tion Levels (mg/kg)	Average Recover y (%)	RSD (%)	LOQ (mg/kg)	Referen ce
Peanut (Plant)	QuEChE RS-LC- MS/MS	-	0.005, 0.05, 0.5	80.3 - 109.4	1.1 - 8.2	0.00026	[1][2]
Peanut (Shell)	QuEChE RS-LC- MS/MS	-	0.005, 0.05, 0.5	80.3 - 109.4	1.1 - 8.2	0.003	[1][2]
Peanut (Kernel)	QuEChE RS-LC- MS/MS	-	0.005, 0.05, 0.5	1.1 - 8.2		0.0037	[1][2]
Field Soil (Peanut)	QuEChE RS-LC- MS/MS	-	0.005, 0.05, 0.5	80.3 - 109.4	1.1 - 8.2	0.00057	[1][2]
Pepper Fruit	Modified QuEChE RS- UPLC- MS/MS	-	-	91 - 107	3.7 - 9.6	0.00012 - 0.00091	[3]
Apples	Modified QuEChE RS- UHPLC- MS/MS	≥ 0.9958	-	96.0 - 103.8	0.8 - 2.3	0.01	[4]
Rosa roxburghi i Fruit	Simplifie d QuEChE RS-LC- MS/MS	-	0.1, 1, 5	90.63 - 105.47	1.56 - 3.18	-	[5]
Soil (Rosa	Simplifie d	-	0.1, 1, 5	94.21 - 102.38	0.64 - 3.21	-	[5]



roxburghi i)	QuEChE RS-LC- MS/MS						
Cucumbe r	QuEChE RS- HPLC- MS/MS	-	-	-	-	-	[6]
Soil (General)	LC-MS	-	-	-	-	0.01	[7]

#### **Experimental Protocols: A Closer Look**

The consistent success of these methods hinges on meticulous experimental protocols. The QuEChERS procedure, in its various modified forms, forms the backbone of sample preparation for **Pyrametostrobin** analysis.

# General QuEChERS Protocol for Solid Matrices (e.g., Fruits, Vegetables, Soil)

- Sample Homogenization: A representative sample (typically 5-15 g) is homogenized to ensure uniformity.
- Extraction: The homogenized sample is placed in a centrifuge tube, and an extraction solvent, most commonly acetonitrile, is added.[8][9] For certain matrices, modifications such as the addition of 2% ammonia to the acetonitrile may be employed to improve extraction efficiency.[4]
- Salting Out: A salt mixture, typically containing magnesium sulfate (MgSO<sub>4</sub>) and sodium chloride (NaCl), is added to induce liquid-liquid partitioning and drive the analyte into the acetonitrile layer.[9]
- Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile extract from the solid matrix and aqueous layer.



- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a separate tube containing a d-SPE sorbent. Common sorbents for **Pyrametostrobin** analysis include primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols.[4] The specific sorbent combination can be optimized for different matrices.[3]
- Final Centrifugation and Analysis: The d-SPE tube is shaken and centrifuged. The final cleaned-up extract is then collected and is ready for UPLC-MS/MS analysis.

#### **UPLC-MS/MS Instrumental Analysis**

The cleaned extract is injected into a UPLC system coupled with a tandem mass spectrometer. The UPLC separates **Pyrametostrobin** from other co-extracted compounds, while the MS/MS provides highly selective and sensitive detection and quantification based on specific precursor and product ion transitions.

#### **Visualizing the Workflow**

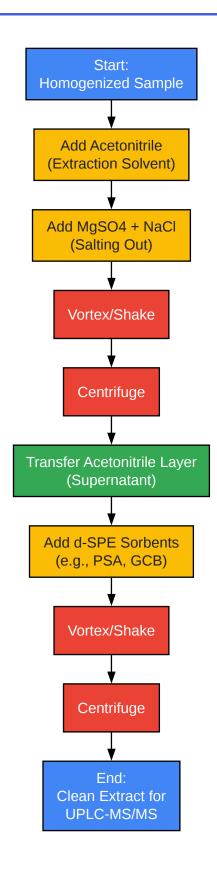
To further elucidate the experimental process, the following diagrams illustrate the key steps in the analytical workflow for **Pyrametostrobin**.



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Figure 1: General experimental workflow for the analysis of **Pyrametostrobin**.





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Figure 2: Logical steps of the QuEChERS sample preparation method.



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